REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[C:9]([CH:12]=[O:13])=[CH:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.[BH4-].[Na+]>CO>[CH3:1][O:2][C:3]1[C:8]2[C:9]([CH2:12][OH:13])=[CH:10][O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
It is then poured onto ice-cold HCl
|
Type
|
EXTRACTION
|
Details
|
extracted three times with DCM
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material is purified by chromatography on silicagel
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=CC2=C1C(=CO2)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |